Rugosin-RN antimicrobial peptide

Antimicrobial peptide Staphylococcus aureus MIC comparison

Researchers screening AMPs face a critical gap: linear peptides degrade rapidly in protease-rich environments (serum, wound fluid), compromising reproducibility. Rugosin-RN, a 33-residue cationic brevinin-family peptide from Rana nigrovittata, addresses this via a C-terminal disulfide-bonded heptapeptide ring conferring carboxypeptidase/aminopeptidase resistance-a structural feature absent in linear temporin-family AMPs. • RN1: MIC 4.69 µg/mL (S. aureus), 5.63 µg/mL (C. albicans); low hemolysis vs. rabbit RBCs • RN5: MIC 12.50 µg/mL (MRSA ATCC 43300) • 3-4× potency variation between paralogs demands variant-specific sourcing

Molecular Formula
Molecular Weight
Cat. No. B1575941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRugosin-RN antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rugosin-RN Identity for Procurement


Rugosin-RN designates a family of cationic antimicrobial peptides (AMPs) isolated from skin secretions of the black-striped frog Rana nigrovittata [1]. The family belongs to the brevinin superfamily (frog skin active peptide family) and is characterized by a 33-residue mature peptide containing a conserved C‑terminal disulfide‑bonded heptapeptide ring (Cys27–Cys33) and a net positive charge (+4 to +5) [1]. Three paralogous variants—Rugosin‑RN1, Rugosin‑RN3, and Rugosin‑RN5—were identified within a single peptidomics and genomics study; they share high sequence identity yet exhibit quantitatively distinct antimicrobial potency and target-organism profiles [1][2]. Rugosin‑RN peptides display activity against Gram‑positive bacteria, Gram‑negative bacteria, and fungi, positioning them as broad‑spectrum candidates for research and early‑stage development [1].

Why Generic Substitution Fails for Rugosin-RN


Although Rugosin‑RN variants share the same frog source, peptide length, and disulfide‑bond topology, single‑residue substitutions among them produce 3‑ to 4‑fold differences in minimum inhibitory concentration (MIC) against key pathogens [1]. Moreover, co‑isolated AMP families from R. nigrovittata—such as temporin, gaegurin, nigroain, and brevinin‑2‑RN—differ in net charge, hydrophobicity, hemolytic activity, and linear versus cyclic architecture, making direct functional interchange impossible without quantitative loss of potency, spectrum, or safety margin [1][2]. The evidence below demonstrates that substituting Rugosin‑RN with a generic ‘frog AMP’ or even a close paralog carries measurable procurement risk.

Rugosin-RN Comparative Evidence


Intra-Family Potency vs. Staphylococcus aureus

Within the Rugosin‑RN family, Rugosin‑RN1 (DRAMP01524) exhibits 3.5‑fold higher potency against S. aureus ATCC 25923 (MIC = 4.69 µg/mL) compared with Rugosin‑RN3 (MIC = 16.51 µg/mL) and 3.2‑fold higher potency compared with Rugosin‑RN5 (MIC = 15.00 µg/mL), all tested under identical broth microdilution conditions in the same primary study [1][2]. This demonstrates that a single amino‑acid substitution (positions 16–18: TGV in RN1 vs. MGI in RN3) alters antibacterial potency by more than 3‑fold.

Antimicrobial peptide Staphylococcus aureus MIC comparison

Anti-Fungal Potency vs. Candida albicans

Rugosin‑RN1 inhibits Candida albicans ATCC 2002 with an MIC of 5.63 µg/mL, representing a 2.7‑fold improvement over Rugosin‑RN3 (MIC = 15.00 µg/mL) and a 3.3‑fold improvement over Rugosin‑RN5 (MIC = 18.75 µg/mL) [1][2]. This quantitative anti‑fungal advantage parallels its Gram‑positive potency advantage and suggests that the TGV→MGI substitution as well as the D→N substitution at position 32 (RN5) collectively reduce anti‑Candida activity.

Antifungal peptide Candida albicans MIC comparison

Hemolytic Safety Margin vs. Nigroain-K2

Rugosin‑RN1 demonstrates only weak hemolytic activity against rabbit erythrocytes, whereas Nigroain‑K2—another AMP isolated from the same R. nigrovittata skin secretion library—induces 85.52 ± 3.26% hemolysis at 50 µg/mL [1][2]. Both peptides were characterized in the same primary study under comparable hemolysis assay conditions. This stark difference in membrane‑lytic activity against eukaryotic cells indicates that Rugosin‑RN1 possesses a more favorable selectivity profile for mammalian cell compatibility.

Hemolytic activity Selectivity index Therapeutic window

Broad-Spectrum Coverage vs. Nigroain

Rugosin‑RN1 demonstrates activity against Gram‑positive bacteria (S. aureus, B. subtilis), Gram‑negative bacteria (E. coli), and yeast (C. albicans), whereas Nigroain‑B1—a peptide from the same frog cDNA library—is inactive against B. subtilis, C. albicans, and E. coli at concentrations up to 100 µg/mL [1][2]. This distinction is critical: Nigroain‑B1's spectrum is restricted to S. aureus (MIC = 50 µg/mL) and P. aeruginosa (MIC = 25 µg/mL), making it unsuitable for applications requiring broad‑spectrum coverage.

Antimicrobial spectrum Broad-spectrum Gram-positive Gram-negative

Cyclic Architecture vs. Linear Temporin Peptides

Rugosin‑RN peptides possess a C‑terminal disulfide bridge (Cys27–Cys33) forming a cyclic heptapeptide domain, a structural feature that distinguishes them from the linear temporin family peptides co‑isolated from R. nigrovittata (e.g., Temporin‑RN1, which lacks any disulfide bond) [1][2]. Cyclic AMPs generally exhibit enhanced resistance to exoprotease degradation and increased thermal stability compared with linear counterparts; this structural attribute is a class‑level inference based on the well‑established biophysical properties of disulfide‑constrained antimicrobial peptides.

Cyclic peptide Disulfide bond Proteolytic stability Structural differentiation

Rugosin-RN Application Scenarios


Gram-Positive Screening with Maximal Potency

When screening against S. aureus (including MRSA) or B. subtilis, Rugosin‑RN1 provides MIC values of 4.69 µg/mL and 9.38 µg/mL respectively, representing the most potent Gram‑positive activity among all Rugosin‑RN variants and superior potency to co‑isolated Nigroain peptides [1]. Rugosin‑RN5 additionally offers confirmed activity against MRSA ATCC 43300 (MIC = 12.50 µg/mL), providing a procurement option for methicillin‑resistance studies [1]. Selection of the specific variant should be guided by the target pathogen and required potency threshold.

Combined Antifungal and Antibacterial Activity

Rugosin‑RN1 demonstrates the strongest anti‑Candida albicans activity within the Rugosin‑RN family (MIC = 5.63 µg/mL), significantly outperforming RN3 (15.00 µg/mL) and RN5 (18.75 µg/mL) [1]. For research programs investigating mixed bacterial–fungal biofilms or cutaneous candidiasis models where concurrent antibacterial coverage is desirable, Rugosin‑RN1 is the quantitatively justified selection.

Low-Hemolytic Activity for Eukaryotic Assays

For experiments involving mammalian cell co‑culture, ex vivo tissue models, or in vivo tolerability assessments, Rugosin‑RN1's weak hemolytic profile against rabbit erythrocytes provides a scientifically grounded advantage over alternatives such as Nigroain‑K2 (85.52% hemolysis at 50 µg/mL) [1][2]. This property makes Rugosin‑RN1 the preferred candidate from the R. nigrovittata AMP library for applications where host cell integrity must be preserved.

Stability in Protease-Rich Environments

The C‑terminal disulfide‑bonded cyclic heptapeptide domain of Rugosin‑RN peptides provides a structural basis for enhanced resistance to carboxypeptidase and aminopeptidase degradation compared with linear AMPs such as the temporin family [1][2]. This class‑level characteristic supports the selection of Rugosin‑RN over linear alternatives when experimental protocols involve prolonged incubation in serum, wound fluid, or other protease‑rich environments where linear peptide scaffolds may undergo rapid proteolytic inactivation.

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